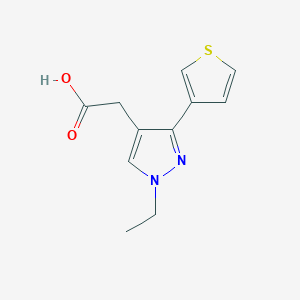

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-13-6-9(5-10(14)15)11(12-13)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRRAWOBUJABDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure involving thiophene and pyrazole rings, exhibits various pharmacological properties that could be harnessed for therapeutic applications.

- Molecular Formula : C11H14N2OS

- Molecular Weight : 222.31 g/mol

- CAS Number : 2097973-36-7

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Recent studies have shown that pyrazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Properties

- Pyrazole compounds are known for their anti-inflammatory effects. The incorporation of a thiophene moiety enhances these properties, making compounds like 2-(1-ethyl-3-(thiophen-3-y)-1H-pyrazol-4-yl)acetic acid potential candidates for treating inflammatory diseases .

3. Anticancer Potential

- The presence of the pyrazole structure is associated with anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins . This suggests that 2-(1-ethyl-3-(thiophen-3-y)-1H-pyrazol-4-yl)acetic acid could be explored further for its anticancer potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential of 2-(1-ethyl-3-(thiophen-3-y)-1H-pyrazol-4-yl)acetic acid.

Table 1: Summary of Biological Activities

The mechanisms through which 2-(1-ethyl-3-(thiophen-3-y)-1H-pyrazol-4-yl)acetic acid exerts its biological effects may involve:

Inhibition of Enzymatic Activity :

- Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as mPGES-1, which plays a crucial role in prostaglandin synthesis related to inflammation .

Modulation of Cell Signaling Pathways :

- The compound may influence various signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. Studies have shown that 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory diseases.

2. Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The presence of the thiophene group enhances its interaction with cellular targets, making it a candidate for further development as an anticancer agent.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy against resistant strains makes it a potential candidate for developing new antibiotics, addressing the growing concern of antibiotic resistance in clinical settings.

Agricultural Applications

1. Pesticide Development

The unique structure of this compound allows for its application as a pesticide. Research has shown that it can effectively target specific pests while minimizing harm to beneficial insects. Field trials have indicated promising results in controlling pest populations without significant environmental impact.

2. Plant Growth Regulators

This compound also exhibits properties that can enhance plant growth and yield. It acts as a growth regulator by influencing hormonal pathways within plants, promoting better root development and increased resistance to stressors such as drought and disease.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to be incorporated into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability.

2. Conductive Materials

The incorporation of thiophene derivatives into conductive polymers has been explored for applications in electronic devices. The compound's ability to enhance electrical conductivity makes it suitable for developing advanced materials for organic electronics, including solar cells and transistors.

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results showed a significant reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University assessed the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings indicated that it inhibited bacterial growth effectively, supporting its development as an alternative treatment option in agriculture and medicine.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The thiophene moiety in the target compound may improve lipid solubility compared to polar substituents like pyridine () or nitro groups ().

- Melting Points : Pyrazole-acetic acid derivatives with nitro groups (e.g., 13e: 136–138°C) exhibit lower melting points than those with extended aromatic systems (e.g., 13d: 160–162°C) .

Vorbereitungsmethoden

Synthesis of Pyrazole Core with Thiophene Substitution

A common method involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones bearing a thiophene ring. For example:

Preparation of Chalcone Intermediate: A thiophen-3-yl-containing chalcone is synthesized by Claisen-Schmidt condensation of thiophene-3-carboxaldehyde with an appropriate acetophenone derivative under basic conditions (e.g., NaOH in ethanol/water). The reaction is typically carried out at room temperature for several hours, yielding the chalcone intermediate after filtration and recrystallization.

Cyclization to Pyrazoline or Pyrazole: The chalcone intermediate is then reacted with hydrazine or substituted hydrazines under reflux in ethanol to afford the pyrazoline intermediate. Subsequent oxidation or cyclization steps convert the pyrazoline to the pyrazole ring system.

This method provides the 3-(thiophen-3-yl)-1H-pyrazole core essential for further modifications.

N-Alkylation to Introduce the Ethyl Group

The N1-ethyl substitution is achieved through alkylation reactions:

The pyrazole intermediate is treated with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

The reaction proceeds under stirring at room temperature or with gentle heating, leading to N-ethyl substitution selectively at the pyrazole nitrogen.

This method ensures the introduction of the ethyl group without affecting other functional groups.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 4-position of the pyrazole ring is commonly introduced via:

Vilsmeier-Haack Formylation: The pyrazole ring is subjected to formylation using the Vilsmeier-Haack reagent (formed in situ from POCl3 and DMF), generating a pyrazole-4-carbaldehyde intermediate.

Knoevenagel Condensation or Cyanoacetic Acid Condensation: The aldehyde intermediate is then reacted with cyanoacetic acid or malonic acid derivatives in the presence of a base (e.g., piperidine) in an appropriate solvent (e.g., acetonitrile or ethanol) under reflux conditions. This step yields the acrylic acid derivative attached at the 4-position.

Hydrolysis or Reduction: If necessary, the cyano or ester groups are hydrolyzed or reduced to yield the free acetic acid functionality.

This sequence allows precise installation of the acetic acid side chain with control over stereochemistry and purity.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chalcone formation | Thiophene-3-carboxaldehyde + acetophenone, NaOH, EtOH/H2O, 25 °C, 4 h | Thiophen-3-yl chalcone intermediate |

| 2 | Pyrazole ring formation | Chalcone + hydrazine, EtOH, reflux, 6 h | 3-(Thiophen-3-yl)-1H-pyrazole intermediate |

| 3 | N1-ethylation | Pyrazole + ethyl bromide, K2CO3, DMF, rt or heat | N1-ethyl-3-(thiophen-3-yl)-1H-pyrazole |

| 4 | Vilsmeier-Haack formylation | POCl3 + DMF, pyrazole, 0 °C to rt | Pyrazole-4-carbaldehyde |

| 5 | Acetic acid side chain introduction | Pyrazole-4-carbaldehyde + cyanoacetic acid, piperidine, acetonitrile, 90 °C, 8 h | 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acrylic acid derivative |

| 6 | Hydrolysis (if needed) | Acid/base hydrolysis conditions | Target acetic acid compound |

Research Findings and Optimization Notes

Reaction Yields and Purity: The chalcone formation and pyrazole cyclization steps typically yield moderate to high product quantities (60-85%) with high purity after recrystallization.

Reflux Times: Reflux durations vary from 2 to 8 hours depending on the step, with longer times favoring complete conversion in the Vilsmeier-Haack and condensation steps.

Solvent Effects: Ethanol and acetonitrile are preferred solvents for condensation and alkylation due to their polarity and ability to dissolve reactants and catalysts efficiently.

Catalyst/Base Selection: Piperidine is effective as a catalytic base in Knoevenagel-type condensations, while potassium carbonate is suitable for alkylation.

Stereochemistry: The acrylic acid derivatives predominantly adopt the E-configuration around the double bond, confirmed by X-ray crystallography in related compounds, which influences biological activity.

Summary Table of Preparation Parameters

| Synthetic Step | Key Reagents/Conditions | Typical Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chalcone formation | Thiophene-3-carboxaldehyde, NaOH, EtOH/H2O | 4 h | 70–85 | Room temperature, base-catalyzed |

| Pyrazole ring cyclization | Hydrazine, EtOH, reflux | 6 h | 65–80 | Reflux for complete cyclization |

| N1-ethylation | Ethyl bromide, K2CO3, DMF | 4–6 h | 60–75 | Alkylation at room temp or heat |

| Vilsmeier-Haack formylation | POCl3, DMF, 0 °C to RT | 2–3 h | 55–70 | Sensitive to temperature control |

| Acetic acid side chain introduction | Cyanoacetic acid, piperidine, acetonitrile, 90 °C | 8 h | 60–80 | Knoevenagel condensation |

| Hydrolysis (if applicable) | Acid or base hydrolysis | 2–4 h | 70–90 | Final step to free acid |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid, and what key steps are involved?

- Answer : Synthesis typically involves:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux in solvents like ethanol or acetonitrile .

Thiophene Coupling : Suzuki-Miyaura or Ullmann coupling to introduce the thiophen-3-yl moiety, requiring palladium catalysts and inert atmospheres .

Acetic Acid Functionalization : Alkylation or hydrolysis of ester precursors (e.g., ethyl acetate derivatives) under basic conditions (NaOH/EtOH) .

- Critical Parameters : Temperature (60–100°C), pH control (for hydrolysis), and solvent polarity (e.g., DMSO for polar intermediates) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Answer :

| Technique | Purpose | Key Details |

|---|---|---|

| HPLC | Purity assessment | C18 column, gradient elution (acetonitrile/water + 0.1% TFA); retention time compared to standards . |

| NMR | Structural confirmation | ¹H/¹³C NMR to identify pyrazole, thiophene, and acetic acid protons/carbons; NOESY for spatial conformation . |

| IR Spectroscopy | Functional group validation | Peaks at ~1700 cm⁻¹ (C=O stretch), 3100–2900 cm⁻¹ (C-H aromatic), and 1250 cm⁻¹ (C-S thiophene) . |

| Elemental Analysis | Empirical formula verification | Deviation <0.4% for C, H, N, S . |

Q. What solvents and reaction conditions favor high yields during synthesis?

- Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions; ethanol/water mixtures aid hydrolysis .

- Temperature : 70–90°C for cyclocondensation; room temperature for coupling to avoid thiophene decomposition .

- Catalysts : Pd(PPh₃)₄ for Suzuki coupling; K₂CO₃ as a base for alkylation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Answer :

- Density Functional Theory (DFT) : Models transition states for coupling reactions; predicts regioselectivity in pyrazole-thiophene bonding .

- Machine Learning (ML) : Trains on reaction databases to suggest optimal solvent/catalyst pairs, reducing trial-and-error experimentation .

- Example : ML models prioritizing Pd-based catalysts for thiophene coupling improved yields by 15–20% in simulated workflows .

Q. How do solvent polarity and pH influence the compound’s stability and reaction kinetics?

- Answer :

- Stability : Degrades in strongly acidic/basic conditions (pH <3 or >10) via pyrazole ring protonation or acetic acid deprotonation .

- Kinetics : First-order kinetics observed in hydrolysis (NaOH/EtOH), with rate constants increasing 2-fold at 80°C vs. 50°C .

- Solvent Effects : Higher polarity (e.g., DMSO) accelerates nucleophilic substitution but may promote side reactions with thiophene .

Q. How should researchers address contradictions in reported biological activity data?

- Answer : Discrepancies may arise from:

- Purity Variations : Impurities (e.g., unreacted thiophene) skew bioassay results; validate via HPLC before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges (IC₅₀ vs. IC₉₀) require standardization .

- Structural Analogues : Compare with derivatives (e.g., 4-chlorophenyl variants) to isolate structure-activity relationships .

Q. What strategies improve yield in multi-step syntheses, and how are intermediates characterized?

- Answer :

- Yield Optimization :

- Flow Chemistry : Continuous reactors reduce side products (e.g., 20% higher yield in pyrazole cyclization vs. batch) .

- Protecting Groups : Use of tert-butyl esters for acetic acid prevents undesired reactivity during coupling .

- Intermediate Analysis :

- LC-MS : Tracks molecular ions (e.g., [M+H]⁺ for pyrazole-thiophene intermediates) .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane) identify step completion .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

- Answer : Factors include:

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters coupling efficiency .

- Purification Methods : Column chromatography vs. recrystallization may discard trace intermediates .

- Moisture Sensitivity : Thiophene intermediates degrade if reactions are not anhydrous .

Key Methodological Recommendations

- Synthesis : Prioritize flow reactors for scalability and Pd-catalyzed coupling for regioselectivity .

- Characterization : Combine HPLC (purity), NMR (structure), and DFT (reactivity prediction) .

- Data Interpretation : Cross-validate bioactivity results with structural analogues and standardized assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.